molecular formula C17H13FN4O2S B11284345 3-(3-Fluorophenyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11284345
M. Wt: 356.4 g/mol
InChI Key: SISNYMDUJHFXJS-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolo-thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3-Fluorophenyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.

Properties

Molecular Formula

C17H13FN4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-[(3-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4O2S/c1-23-13-6-3-7-14(9-13)24-10-15-21-22-16(19-20-17(22)25-15)11-4-2-5-12(18)8-11/h2-9H,10H2,1H3

InChI Key

SISNYMDUJHFXJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

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